An In-depth Technical Guide to 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid
An In-depth Technical Guide to 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid, a specialized organic compound with significant potential in pharmaceutical and materials science research. This document details the chemical structure, a proposed synthetic pathway, and in-depth protocols for its characterization using modern spectroscopic techniques. Furthermore, it explores the anticipated properties and potential applications of this molecule, drawing on the well-established characteristics of the trifluoromethanesulfonamide functional group. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical insights into the study and application of this complex molecule.
Introduction
2-Methyl-4-trifluoromethanesulfonamidobenzoic acid belongs to the class of N-Trifluoromethanesulfonamides (triflamides), which have garnered considerable interest in synthetic organic chemistry over the past few decades. The incorporation of the trifluoromethanesulfonyl (triflyl) group (-SO₂CF₃) imparts unique and powerful properties to organic molecules. Triflamides are noted for their high acidity, lipophilicity, and catalytic activity, making them valuable structural motifs in the design of novel pharmaceuticals and functional materials.[1] The strong electron-withdrawing nature of the trifluoromethanesulfonyl group significantly influences the electronic properties of the parent molecule, enhancing its potential for various chemical transformations and biological interactions.[2]
The structure of 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid combines the key features of a benzoic acid, a methyl group, and a trifluoromethanesulfonamide moiety. This combination suggests a range of potential applications, from serving as a versatile building block in organic synthesis to acting as a bioactive agent in drug discovery programs. This guide aims to provide a detailed technical framework for the synthesis, characterization, and potential utilization of this promising compound.
Proposed Synthesis of 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid
The proposed reaction involves the treatment of 2-methyl-4-aminobenzoic acid with a suitable trifluoromethanesulfonylating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl), in the presence of a non-nucleophilic base like pyridine or a hindered amine base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid generated during the reaction.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid.
Experimental Protocol: A Proposed Method
Materials:
-
2-Methyl-4-aminobenzoic acid
-
Trifluoromethanesulfonic anhydride (Tf₂O) or Trifluoromethanesulfonyl chloride (TfCl)
-
Pyridine (anhydrous) or Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve 2-methyl-4-aminobenzoic acid (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine or triethylamine (2.0-3.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Trifluoromethanesulfonylating Agent: Slowly add a solution of trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride (1.1-1.2 equivalents) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as trifluoromethanesulfonic anhydride and chloride are highly reactive towards water.
-
Non-nucleophilic Base: Pyridine or triethylamine act as a base to neutralize the strong acid (triflic acid or HCl) formed during the reaction, driving the equilibrium towards the product. They are chosen for their non-nucleophilic nature to avoid competing reactions with the electrophilic trifluoromethanesulfonylating agent.
-
Controlled Temperature: The initial cooling to 0 °C is to control the exothermic nature of the reaction and to minimize potential side reactions.
-
Acidic Work-up: The addition of HCl serves to protonate any unreacted base and the carboxylate salt of the product, facilitating its extraction into the organic phase.
Spectroscopic Characterization
The definitive structural confirmation of 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not publicly available, the expected spectral characteristics can be predicted based on the known properties of its constituent functional groups.
Workflow for Spectroscopic Analysis
Caption: Logical workflow for the spectroscopic analysis and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the carboxylic acid proton, and the sulfonamide proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H |
| Sulfonamide (-SO₂NH-) | 9.0 - 10.0 | Singlet (broad) | 1H |
| Aromatic (H adjacent to -COOH) | ~8.0 | Doublet | 1H |
| Aromatic (H adjacent to -NHSO₂CF₃) | ~7.5 | Doublet | 1H |
| Aromatic (H between Me and -NHSO₂CF₃) | ~7.3 | Singlet | 1H |
| Methyl (-CH₃) | ~2.5 | Singlet | 3H |
Note: Chemical shifts are highly dependent on the solvent used.
¹³C NMR Spectroscopy (Predicted):
The carbon-13 NMR spectrum will provide information on the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 165 - 175 |
| Aromatic Carbons | 110 - 145 |
| Trifluoromethyl (-C F₃) | ~120 (Quartet, due to C-F coupling) |
| Methyl (-C H₃) | 15 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad |
| N-H Stretch (Sulfonamide) | 3300 - 3200 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| S=O Stretch (Sulfonamide) | 1350 - 1300 and 1170 - 1150 | Strong |
| C-F Stretch | 1300 - 1100 | Strong |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound.
-
Expected Molecular Ion ([M-H]⁻ in negative ion mode): The deprotonated molecular ion would be observed, confirming the molecular weight. The exact mass measurement would provide the elemental composition.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways would include the loss of the carboxylic acid group, the trifluoromethyl group, and cleavage of the sulfonamide bond.
Properties and Potential Applications
The unique combination of functional groups in 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid suggests a range of valuable properties and potential applications.
-
Pharmaceutical and Agrochemical Synthesis: The trifluoromethanesulfonamide group is a key component in a variety of bioactive molecules.[2][3] This compound can serve as a versatile intermediate for the synthesis of more complex molecules with potential applications as pharmaceuticals, herbicides, or fungicides.[2][4] The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation or esterification.
-
Materials Science: The presence of the highly fluorinated trifluoromethanesulfonyl group can impart desirable properties such as increased thermal stability and chemical resistance.[3] This makes the molecule a potential candidate for incorporation into specialty polymers and coatings for high-performance applications.
-
Catalysis: Triflamides and their derivatives are known to act as catalysts or ligands in various organic reactions due to their high acidity.[1] The acidic nature of the sulfonamide proton could be exploited in catalytic applications.
Conclusion
2-Methyl-4-trifluoromethanesulfonamidobenzoic acid represents a molecule of significant interest at the intersection of medicinal chemistry, organic synthesis, and materials science. This technical guide has provided a comprehensive framework for its synthesis, detailed protocols for its structural characterization, and an exploration of its potential applications. The proposed synthetic route offers a practical approach for obtaining this compound, while the predicted spectroscopic data serves as a valuable reference for its identification and purity assessment. Further research into the properties and applications of this molecule is warranted and is expected to unveil its full potential in various scientific and industrial domains.
References
-
Career Henan Chemical Co. Trifluoromethanesulfonamide(cas no.: 421-85-2). [Link]
-
Iakovenko, R. O., et al. (2022). Triflamides and Triflimides: Synthesis and Applications. Molecules, 27(16), 5233. [Link]
